molecular formula C4H9NO2 B1374940 4-Aminobutyric acid-2,2-d2 CAS No. 67910-98-9

4-Aminobutyric acid-2,2-d2

Cat. No. B1374940
CAS RN: 67910-98-9
M. Wt: 105.13 g/mol
InChI Key: BTCSSZJGUNDROE-CBTSVUPCSA-N
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Description

4-Aminobutyric acid-2,2-d2, also known as GABA-d2, is a variant of the naturally occurring amino acid γ-aminobutyric acid (GABA) . It has a molecular formula of C₄H₇D₂NO₂ and a molecular weight of 105.13 .


Molecular Structure Analysis

The linear formula of this compound is H2N(CH2)2CD2CO2H . The compound is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 195 °C (dec.) (lit.) . The compound is suitable for mass spectrometry (MS) techniques .

Scientific Research Applications

Formation of Pyrroles, 2-Pyrrolidones, and Pyridones

The Maillard reaction of 4-aminobutyric acid with reducing sugars results in the formation of pyrroles, 2-pyrrolidones, and pyridones. This process is significant in understanding the interactions and chemical transformations of 4-aminobutyric acid under certain conditions (Tressl, Kersten, & Rewicki, 1993).

Synthesis of d-2-Aminobutyric Acid

An in vitro tri-enzymatic catalytic system has been developed for the synthesis of d-2-aminobutyric acid with high optical purity. This system demonstrates a method with high atomic economy for synthesizing d-α-amino acids, highlighting the utility of 4-aminobutyric acid as an intermediate in pharmaceutical production (Chen et al., 2017).

Diffusion and Structural Behavior

Research on the diffusion and structural behavior of dl-2-aminobutyric acid (AABA) in aqueous solutions provides insights into its transport properties and structural differences compared to related amino acids like GABA (Rodrigo et al., 2019).

Metabolism and Enzymology in Plants

The metabolism and enzymology of 4-aminobutyrate in higher plants have been documented. This includes its formation by decarboxylation of glutamate and catabolism via the 4-aminobutyrate shunt, indicating its physiological roles in plants (Narayan & Nair, 1990).

GABA System as a Target for Drugs

Although related to drug development, it's worth noting that 4-aminobutyric acid's role as an inhibitory neurotransmitter has been a focus in developing compounds affecting GABA neurotransmission. This research is crucial for understanding its potential applications in treating neurological disorders (Kowalczyk & Kulig, 2014).

Enzymatic Utilization in Yeast

Studies on mutations affecting enzymes involved in the utilization of 4-aminobutyric acid as a nitrogen source by Saccharomyces cerevisiae underline its metabolic significance in yeast biology (Ramos et al., 1985).

Safety and Hazards

The safety information for 4-aminobutyric acid-2,2-d2 suggests that it should be stored in a class code 11 - Combustible Solids . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .

properties

IUPAC Name

4-amino-2,2-dideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCSSZJGUNDROE-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727509
Record name 4-Amino(2,2-~2~H_2_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67910-98-9
Record name 4-Amino(2,2-~2~H_2_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67910-98-9
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